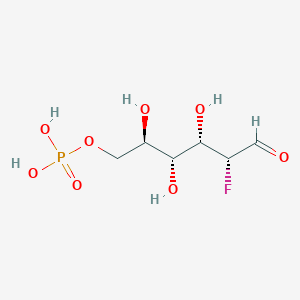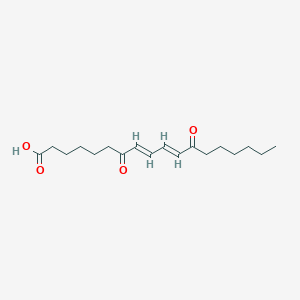
Ostopanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ostopanic acid is a natural compound that is found in various plant species. It belongs to the class of triterpenoids, which are known for their numerous biological activities. Ostopanic acid has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Osteoimmunomodulation and Bone Regeneration
Ostopanic acid, as part of nanoengineered surfaces, has applications in bone regeneration. It can modulate the osteoimmune environment, impacting the expression of inflammatory cytokines, osteoclastic activities, and osteogenic factors. Specifically, carboxyl acid-tailored nanotopography can significantly affect osteogenic differentiation of bone marrow stromal cells, suggesting its potential in developing advanced bone biomaterials (Chen et al., 2017).
Dental Health and Oral Microbiology
In the context of oral health, ostopanic acid is noted in studies examining the lactoperoxidase/H2O2/SCN(-) system's effect on oral bacteria. This system, which generates hypothiocyanite ions (OSCN-), can be found in toothpaste formulations like Biotene, demonstrating an ability to elevate salivary levels of OSCN-, though no direct bactericidal effect was observed in these studies (Lenander-lumikari, Tenovuo, & Mikola, 1993).
Human Nutrition and Isotopic Techniques
Isotopic techniques, important in human nutritional research, involve the use of isotopes, including ostopanic acid, for evaluating nutrient intake and bioavailability. These techniques are valuable for assessing the nutritional impact of food supplementation programs in various populations (Iyengar, 2002).
Chemical Analysis and Sensing Applications
Ostopanic acid is utilized in chemical sensing applications. Its interactions with diols and Lewis bases enable its use in diverse areas, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).
Cytological Techniques and Microscopy
Uranium fixation in cytological techniques, which includes the use of ostopanic acid, offers improved outcomes in plant cytology. It's used for creating standardized compounds in the study of cell structures (Bhaduri & SEMMENS, 1940).
Biochemical Research
Ostopanic acid is identified in biochemical research, specifically in studies of conjugated long-chain fatty acids from natural sources. It's essential for understanding the complex biochemical pathways and interactions in various biological systems (Amakura et al., 2006).
Propiedades
Número CAS |
110187-19-4 |
|---|---|
Nombre del producto |
Ostopanic acid |
Fórmula molecular |
C15H14O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+ |
Clave InChI |
WTLVYAWQAPUBFY-UTLPMFLDSA-N |
SMILES isomérico |
CCCCCCC(=O)/C=C/C=C/C(=O)CCCCCC(=O)O |
SMILES |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
SMILES canónico |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
Sinónimos |
7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



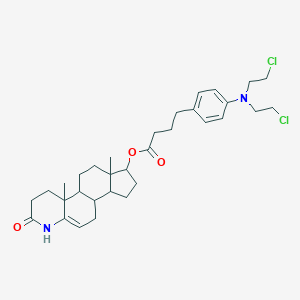
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)



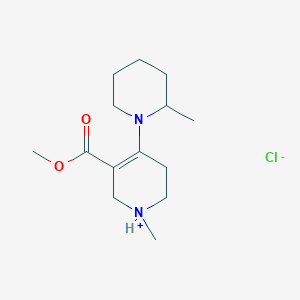
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)


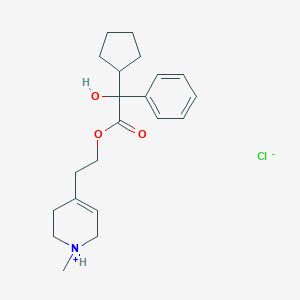
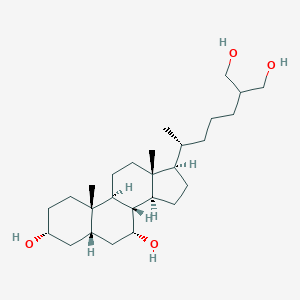

![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
